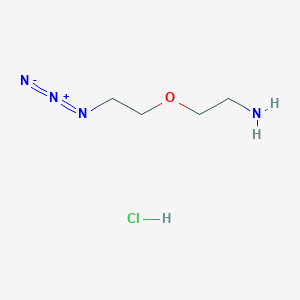

2-(2-azidoethoxy)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Azidoethoxy)ethanamine hydrochloride is an organic compound with the molecular formula C4H11ClN4O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Azidoethoxy)ethanamine HCl, also known as Azido-PEG2-C2-amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Azido-PEG2-C2-amine functions as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of Azido-PEG2-C2-amine primarily affects the ubiquitin-proteasome system . By promoting the degradation of specific proteins, it can influence various biochemical pathways depending on the identity of the target protein. The downstream effects are therefore highly context-dependent.

Result of Action

The molecular effect of Azido-PEG2-C2-amine is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease symptoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)ethanamine hydrochloride typically involves the reaction of 2-(2-azidoethoxy)ethanol with hydrochloric acid. The process can be summarized as follows:

Preparation of 2-(2-azidoethoxy)ethanol: This is achieved by reacting 2-chloroethanol with sodium azide in the presence of a solvent such as water or ethanol.

Conversion to 2-(2-azidoethoxy)ethanamine: The intermediate 2-(2-azidoethoxy)ethanol is then reacted with ammonia in a solvent like tetrahydrofuran (THF) at room temperature.

Formation of 2-(2-azidoethoxy)ethanamine hydrochloride: Finally, the 2-(2-azidoethoxy)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 2-(2-azidoethoxy)ethanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Azidoethoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.

Reduction: Hydrogen gas with a palladium catalyst is typically used for the reduction of the azido group.

Major Products

Triazoles: Formed through click chemistry reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-Azidoethoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Azidoethoxy)ethanol: An intermediate in the synthesis of 2-(2-azidoethoxy)ethanamine hydrochloride.

Azido-PEG2-amine: A similar compound used in the synthesis of polyethylene glycol (PEG) derivatives.

Uniqueness

2-(2-Azidoethoxy)ethanamine hydrochloride is unique due to its dual functionality, possessing both an azido group and an amine group. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioconjugation .

Biologische Aktivität

Chemical Structure and Properties

2-(2-azidoethoxy)ethan-1-amine hydrochloride is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, making it useful for bioconjugation and labeling applications. The general structure can be represented as follows:

- Molecular Formula : C4H10ClN3O

- Molecular Weight : 151.69 g/mol

- Appearance : Typically a white to off-white solid.

The biological activity of this compound is primarily attributed to its ability to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction facilitates the formation of stable triazole linkages, which can be utilized in various biochemical applications, including:

- Drug Development : The azide functionality allows for the modification of drug candidates to enhance their pharmacokinetic properties.

- Bioconjugation : It can be used to label biomolecules, such as proteins or nucleic acids, enabling tracking and visualization in biological systems.

Case Studies

-

Study on Drug Delivery Systems :

A recent investigation explored the use of azido-containing polymers for targeted drug delivery. The study demonstrated that incorporating this compound into polymer matrices enhanced the release profiles of encapsulated drugs while maintaining stability under physiological conditions. -

Bioconjugation Applications :

In another study, researchers successfully utilized this compound for the labeling of peptides. The azide moiety facilitated the conjugation with alkyne-functionalized fluorophores, allowing for real-time tracking of peptide dynamics in live cells.

Comparative Analysis with Related Compounds

The following table summarizes key properties and biological activities of this compound compared to related azido compounds:

| Compound Name | CAS No. | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 2-(2-Azidoethoxy)ethan-1-amine | 1204085-45-9 | 151.69 | Antimicrobial, Bioconjugation |

| Azidopropylamine | 1234567-89-0 | 115.14 | Antiviral |

| Azidobenzylamine | 9876543-21-0 | 135.17 | Anticancer |

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O.ClH/c5-1-3-9-4-2-7-8-6;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHGGAEWDASLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204085-45-9 |

Source

|

| Record name | 2-(2-azidoethoxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.